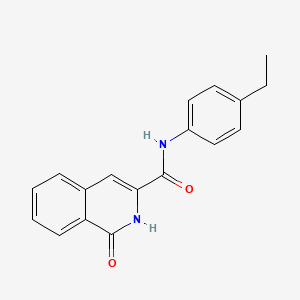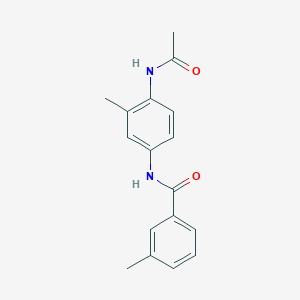
5-chloro-N-cyclopropylfuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-cyclopropylfuran-2-carboxamide is a synthetic compound that belongs to the class of furan carboxamide derivatives. This compound has been synthesized and studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 5-chloro-N-cyclopropylfuran-2-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins and other inflammatory mediators. This compound may also modulate the activity of ion channels and neurotransmitter receptors in the central nervous system, leading to its analgesic and antipyretic effects.
Biochemical and Physiological Effects:
5-chloro-N-cyclopropylfuran-2-carboxamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Furthermore, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors in the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-chloro-N-cyclopropylfuran-2-carboxamide in lab experiments is its high potency and selectivity for COX enzymes. This compound has been shown to have a greater potency and selectivity for COX-2 enzymes compared to other nonsteroidal anti-inflammatory drugs (NSAIDs). However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetic properties.
Orientations Futures
There are several future directions for the study of 5-chloro-N-cyclopropylfuran-2-carboxamide. One area of research is the development of novel analogs and derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Furthermore, the role of this compound in modulating the activity of ion channels and neurotransmitter receptors in the central nervous system warrants further investigation.
Méthodes De Synthèse
The synthesis of 5-chloro-N-cyclopropylfuran-2-carboxamide involves the reaction of 5-chlorofuran-2-carboxylic acid with cyclopropylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) at room temperature or under reflux conditions. The resulting product is purified by column chromatography or recrystallization to obtain the desired compound in high yield and purity.
Applications De Recherche Scientifique
5-chloro-N-cyclopropylfuran-2-carboxamide has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been investigated for its potential as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Furthermore, this compound has been studied for its role in modulating the activity of ion channels and neurotransmitter receptors in the central nervous system.
Propriétés
IUPAC Name |
5-chloro-N-cyclopropylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-7-4-3-6(12-7)8(11)10-5-1-2-5/h3-5H,1-2H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQLOUDFUCBMBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclohex-3-ene-1-carboxamide](/img/structure/B7510307.png)
![N-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7510313.png)

![1,3-dimethyl-5-[(E)-3-(2-methylpiperidin-1-yl)-3-oxoprop-1-enyl]pyrimidine-2,4-dione](/img/structure/B7510328.png)



![N-[[2-(imidazol-1-ylmethyl)phenyl]methyl]-1,6-dimethyl-3-oxo-2H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7510359.png)



![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7510385.png)
![[2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-(2-pyridin-4-ylpyrrolidin-1-yl)methanone](/img/structure/B7510390.png)
![1-[2-(Azocan-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7510404.png)